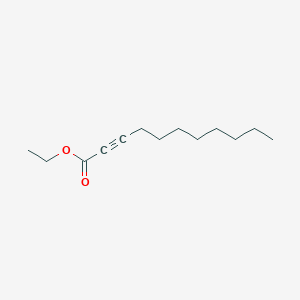

Ethyl undec-2-ynoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl undec-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNHQHYIPXYFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065103 | |

| Record name | 2-Undecynoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10519-17-2 | |

| Record name | Ethyl 2-undecynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10519-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Undecynoic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Undecynoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Undecynoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl undec-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-undecynoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ED4ZSK4KGA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Ethyl Undec 2 Ynoate

Direct Synthesis Approaches to Ethyl undec-2-ynoate

The direct construction of the this compound framework can be achieved through several efficient methods, each with its own advantages and specific applications.

Routes Involving Terminal Alkynes and Esterification

A common and straightforward approach to this compound involves the use of a terminal alkyne, which is first activated and then reacted with an ethylating agent. One such method involves the lithiation of a terminal alkyne with a strong base like n-butyllithium (n-BuLi) to form a lithium acetylide. This potent nucleophile then readily reacts with ethyl chloroformate in a carbonyl substitution reaction to yield the desired this compound. This strategy has been successfully employed in the synthesis of related long-chain acetylenic esters, such as ethyl 14-ferrocenyltetradec-2-ynoate, with reported yields as high as 77%. diva-portal.org

The general mechanism for this type of reaction involves the nucleophilic attack of the acetylide on the electrophilic carbonyl carbon of ethyl chloroformate, leading to the displacement of the chloride leaving group and the formation of the ester.

Acyl Group Substitution in Undecynoate Frameworks

Nucleophilic acyl substitution is a fundamental reaction in organic chemistry that can be applied to the synthesis of this compound from other carboxylic acid derivatives. futurelearn.comlibretexts.orgmasterorganicchemistry.com This process involves the reaction of a nucleophile with an acyl compound, leading to a tetrahedral intermediate which then collapses, expelling a leaving group. futurelearn.comwikipedia.org The reactivity of the acyl derivative is crucial, with acyl chlorides being highly reactive towards nucleophiles. futurelearn.comwikipedia.org

For instance, undec-2-ynoyl chloride could be reacted with ethanol (B145695) to produce this compound. The reaction proceeds because the incoming nucleophile (ethanol) is a weaker base than the leaving group (chloride). These reactions can be catalyzed by either acid or base. wikipedia.org Under acidic conditions, the carbonyl group is protonated, increasing its electrophilicity. Under basic conditions, a more potent nucleophile is generated. wikipedia.org

Catalytic Strategies for Acetylenic Ester Formation

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental compatibility. While specific catalytic syntheses for this compound are not extensively detailed in the provided context, general principles of catalytic esterification and related transformations are highly relevant. For example, the transesterification of ethyl 10-undecenoate has been achieved using a recyclable Cu-deposited V₂O₅ catalyst, demonstrating the potential for catalytic routes in modifying long-chain esters. nih.gov

Furthermore, copper-catalyzed cross-coupling reactions are instrumental in forming C-C bonds, including those in enyne systems. For example, copper(I) catalysts have been used to couple terminal alkynes with vinyl iodides to produce 1,3-enynes, a structure related to substituted undecynoates. google.com These methodologies could potentially be adapted for the direct synthesis of acetylenic esters like this compound.

Synthesis of Undecynoate Analogues and Isomers for Comparative Studies

The synthesis of isomers and analogues of this compound is crucial for structure-activity relationship studies and for expanding the chemical space for various applications.

Preparation of Ethyl undec-2-enoate Isomers

The synthesis of the (E) and (Z) isomers of ethyl undec-2-enoate provides important comparators to the acetylenic analogue. These unsaturated esters can be prepared through various methods. For example, the (Z)- and (E)-undec-2-enoates of ethyl have been synthesized and separated by column chromatography. google.com The (Z)-isomer can be further reduced using diisobutylaluminium hydride (DIBALH) to yield (Z)-undec-2-en-1-ol. google.com Another approach involves the cross-metathesis of fatty acid derivatives. For instance, methyl undec-2-enoate has been identified as a byproduct in the cross-metathesis of FAME-derived benzyl (B1604629) carbamates with methyl acrylate. kit.edu

Synthesis of Substituted Undecynoates (e.g., enynoates)

Substituted undecynoates, particularly enynoates which contain both a double and a triple bond, are valuable synthetic intermediates. A notable example is the synthesis of (Z)-ethyl undec-2-en-4-ynoate. This compound was prepared with a high yield (96%) through the copper-catalyzed cross-coupling of n-octyne and (Z)-ethyl-3-iodoacrylate. google.com This reaction demonstrates excellent stereochemical retention. google.com

The synthesis of other substituted undecynoates can be envisioned through similar catalytic cross-coupling reactions or by modifying existing undecynoate frameworks. For instance, the synthesis of various 1,3-enynes has been achieved using copper(I) catalysts, showcasing the versatility of this approach for creating a diverse range of substituted acetylenic compounds. google.com

Sustainable and Bio-Inspired Synthetic Routes to Undecynoic Esters

The synthesis of undecynoic esters, including this compound, is increasingly drawing upon sustainable and bio-inspired strategies. These approaches prioritize the use of renewable resources and environmentally benign chemical processes, aligning with the principles of green chemistry. A key focus is the utilization of undecylenic acid, a readily available bio-based platform chemical, as a primary precursor.

Derivatization from Bio-based Fatty Acids (e.g., undecylenic acid)

Undecylenic acid (undec-10-enoic acid), which is derived from the pyrolysis of ricinoleic acid from castor oil, serves as a vital, renewable starting material for producing various long-chain functionalized molecules, including undecynoic esters. tandfonline.com The transformation of the terminal alkene in undecylenic acid to the internal alkyne of an undec-2-ynoate is a multi-step process that leverages classic organic reactions adapted for this specific bio-based substrate.

The general synthetic pathway involves three key stages:

Esterification: The carboxylic acid group of undecylenic acid is first converted to its corresponding ethyl ester, yielding ethyl undec-10-enoate (B1210307). This is typically achieved through Fischer esterification, reacting the acid with ethanol in the presence of an acid catalyst.

Halogenation: The terminal double bond of ethyl undec-10-enoate is subjected to bromination. This reaction proceeds by adding bromine (Br₂) across the alkene, typically in an inert solvent like ether, to yield ethyl 10,11-dibromoundecanoate. libretexts.org

Dehydrobromination and Isomerization: The crucial alkyne-forming step involves a double dehydrobromination of the dibromo-ester using a base. The choice of base and reaction conditions is critical as it dictates the final position of the triple bond.

Using a very strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium 1,3-diaminopropanide (KAPA), promotes the "alkyne zipper" reaction. stackexchange.comwikipedia.org This process involves a series of proton abstractions and transfers that cause the triple bond to migrate along the carbon chain until it reaches the thermodynamically stable terminal position, forming an acetylide salt. stackexchange.commsu.edu This would primarily yield the terminal alkyne, ethyl undec-10-ynoate.

To obtain the desired internal alkyne, such as this compound, controlled reaction conditions with weaker bases like potassium hydroxide (B78521) (KOH) are employed. libretexts.org The use of KOH tends to promote the formation of more stable, internal alkynes over the terminal isomer. stackexchange.commsu.edu The reaction mechanism involves the elimination of two molecules of hydrogen bromide (HBr) and a base-catalyzed equilibrium between the resulting alkyne isomers. By carefully managing the reaction conditions, the isomerization can be directed to favor the formation of internal alkynes, including the target undec-2-ynoate.

This sequence provides a viable route from a renewable fatty acid to the α,β-acetylenic ester scaffold.

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | Undec-10-enoic acid | Ethanol, Acid Catalyst (e.g., H₂SO₄) | Ethyl undec-10-enoate | Esterification |

| 2 | Ethyl undec-10-enoate | Bromine (Br₂) | Ethyl 10,11-dibromoundecanoate | Halogenation of Alkene |

| 3 | Ethyl 10,11-dibromoundecanoate | Base (e.g., KOH) | This compound (and isomers) | Dehydrobromination & Isomerization |

Green Chemistry Principles in Undecynoate Synthesis

The application of green chemistry principles to the synthesis of undecynoates aims to reduce the environmental impact of the chemical processes involved. The derivatization from undecylenic acid can be evaluated against several of these principles.

Use of Renewable Feedstocks: The primary advantage of this synthetic route is its foundation on undecylenic acid, a derivative of castor oil. tandfonline.com This adheres to the principle of using renewable rather than depleting fossil fuel-based starting materials, which is a cornerstone of building a sustainable chemical industry. d-nb.info

Catalysis: While the halogenation and dehydrobromination steps are often stoichiometric, the initial esterification step can be made greener through catalysis. The development of recyclable solid acid or base catalysts, such as CaO or Cu-deposited V₂O₅, for the transesterification of ethyl-10-undecenoate demonstrates a move towards more sustainable catalytic processes that minimize waste and allow for easier separation. acs.orgresearchgate.net These catalysts can often be used in solvent-free (bulk) conditions, further reducing the environmental footprint. researchgate.netnih.gov

Atom Economy and Waste Prevention: The traditional bromination-dehydrobromination sequence has a low atom economy, as it utilizes stoichiometric bromine and strong bases, generating significant amounts of inorganic salt waste (e.g., NaBr or KBr). While this remains a challenge, alternative synthetic strategies are an active area of research. For instance, direct dehydrogenation of alkenes to alkynes is a highly atom-economical alternative, though catalytic systems for long-chain aliphatic substrates are still under development. rsc.org

Safer Solvents and Auxiliaries: Efforts to improve the green profile of these syntheses include the selection of safer solvents. For example, replacing traditional volatile organic solvents with bio-based solvents or conducting reactions under solvent-free conditions where possible can significantly reduce environmental impact. dntb.gov.ua Research into transesterification reactions of ethyl-10-undecenoate has shown high yields can be achieved without any solvent. acs.orgnih.gov

The synthesis of α,β-unsaturated esters, such as methyl undec-2-enoate, as a by-product of olefin cross-metathesis of fatty acid derivatives has also been reported. rsc.org This by-product can then be utilized in further reactions, such as Michael additions, which aligns with the principle of maximizing the use of all materials from a process. rsc.org

| Green Chemistry Principle | Application in Undecynoate Synthesis | Research Findings/Examples |

| 1. Prevention | Minimizing waste in catalytic steps. | Recyclable catalysts like CaO reduce waste from catalyst separation and disposal. acs.org |

| 2. Atom Economy | Low for bromination/dehydrobromination. High for potential catalytic dehydrogenation. | The conversion of an alkene to an alkyne via halogenation and elimination generates stoichiometric salt waste. libretexts.org |

| 3. Less Hazardous Synthesis | Use of non-toxic catalysts. | CaO is a benign and inexpensive solid base catalyst for transesterification. acs.org |

| 5. Safer Solvents & Auxiliaries | Performing reactions solvent-free or in green solvents. | Transesterification of ethyl-10-undecenoate can be performed at 100-120 °C without solvent. acs.org |

| 7. Use of Renewable Feedstocks | Starting from undecylenic acid. | Undecylenic acid is produced from castor oil, a non-edible renewable resource. tandfonline.com |

| 9. Catalysis | Using catalytic over stoichiometric reagents. | Heterogeneous catalysts like Cu-deposited V₂O₅ and CaO are effective for esterification/transesterification. acs.orgresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of Ethyl Undec 2 Ynoate

Catalytic Transformations Involving the Alkyne Moiety

The electron-withdrawing nature of the ethyl carboxylate group polarizes the alkyne, making the β-carbon electrophilic and susceptible to nucleophilic attack. This electronic feature is central to its reactivity in metal-catalyzed reactions, hydrogenations, and cycloadditions.

Metal-Catalyzed Reactions (e.g., Organometallic Catalysis)

The alkyne functionality of ethyl undec-2-ynoate and related α,β-alkynyl esters is a versatile handle for a variety of metal-catalyzed transformations, enabling the construction of complex molecular architectures.

Palladium and Copper Catalysis : A sequential catalysis strategy highlights the utility of α,β-alkynyl esters. For instance, a model system using methyl 2-nonynoate, a close analog of this compound, undergoes a palladium-catalyzed cross-coupling with a terminal alkyne to produce a stereodefined enyne in excellent yield. This intermediate is then subjected to a regio- and enantioselective conjugate reduction catalyzed by copper, demonstrating a method for creating chiral β-alkynyl carbonyl derivatives. americanelements.com Furthermore, heterogeneous Pd/C catalysts, in the absence of copper and phosphine (B1218219) ligands, have been used for the oxidative alkoxycarbonylation of terminal alkynes to produce α,β-alkynyl esters. wikipedia.org

Zirconium-Mediated Reactions : Organozirconium reagents exhibit distinct reactivity towards α,β-unsaturated carbonyl compounds. The reaction of alkynylzirconates with cinnamates, for example, results in ester-functionalized multisubstituted dienes through a Michael addition pathway where the C3 of the zirconate acts as the nucleophile. nih.gov Zirconium(IV) chloride itself is a versatile Lewis acid catalyst used in various organic syntheses, including Friedel-Crafts and Diels-Alder reactions. wikipedia.orgnih.gov

Hydrogenation Studies

While specific hydrogenation studies on this compound are not extensively documented, the reduction of related unsaturated fatty acid esters provides insight into potential pathways. The hydrogenation of the carbon-carbon triple bond can yield the corresponding alkene or fully saturated alkane, depending on the catalyst and reaction conditions.

Tandem metathesis/hydrogenation processes are often employed for transforming unsaturated fatty acid derivatives. nih.govlabsolu.ca For example, ruthenium-based catalysts, which are active for olefin metathesis, can also perform hydrogenation. nih.govlabsolu.ca The hydrogenation of unsaturated polyesters derived from the acyclic diene metathesis (ADMET) polymerization of monomers like dianhydro-D-glucityl bis(undec-10-enoate) has been achieved using ruthenium catalysts under mild hydrogen pressure (1.0 MPa H₂) at 50°C. uni.lu This suggests that similar catalytic systems could be employed for the selective or full reduction of the alkyne in this compound.

Cycloaddition Reactions (e.g., [2+2]-Cycloadditions of α,β-unsaturated carbonyl compounds, general relevance)

As an activated alkyne, this compound is a potential substrate for various cycloaddition reactions, a powerful tool for ring formation in organic synthesis. The electron-deficient nature of the alkyne makes it a good dienophile or dipolarophile.

Diels-Alder Reactions : Acetylene (B1199291) derivatives, such as ethyl but-2-ynoate, are known to participate as dienophiles in Diels-Alder reactions with dienes like 3-acylamino-2H-pyran-2-ones to form a variety of substituted aromatic compounds. fishersci.ca

nih.govregulations.gov-Dipolar Cycloadditions : The reactivity profile of α-diazo carbonyl compounds includes nih.govregulations.gov-dipolar cycloadditions. wikipedia.org Isoquinolinium ylides, acting as 1,3-dipoles, readily undergo cycloaddition with various dipolarophiles to generate pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. uni.lu

[2+2] Cycloadditions : Ketenes, which can be generated from α-diazo carbonyls, can undergo [2+2] cycloaddition reactions with alkenes to form cyclobutanones. wikipedia.org The general reactivity of α,β-unsaturated carbonyl compounds makes them suitable partners in various metal-catalyzed and thermal cycloaddition processes. fishersci.ca

Ester Functionality Reactivity of this compound

The ethyl ester group of the molecule primarily undergoes nucleophilic acyl substitution reactions, most notably transesterification and hydrolysis.

Transesterification Pathways (e.g., of related undecenoates)

Transesterification is a key reaction for modifying the ester group, often to produce monomers for polymerization or other fine chemicals. Studies on the closely related ethyl 10-undecenoate serve as an excellent model for the reactivity of this compound.

Solid catalysts are highly effective for these transformations.

Vanadium-Based Catalysts : A recyclable copper-deposited vanadium(V) oxide (Cu-V₂O₅) catalyst has shown high efficiency and selectivity in the transesterification of ethyl 10-undecenoate with various alcohols, including primary alcohols and diols like 1,4-cyclohexanedimethanol. nih.govnih.gov The deposition of copper was found to be crucial for enhancing selectivity. nih.gov

Calcium Oxide (CaO) : Pre-baked calcium oxide is another effective solid base catalyst for the transesterification of ethyl 10-undecenoate. nih.gov It provides high yields and selectivity, particularly with primary alcohols such as cyclohexanemethanol, 1-hexanol, 3-buten-1-ol, and 10-undecen-1-ol. nih.gov

The table below summarizes the performance of selected catalysts in the transesterification of ethyl 10-undecenoate with different alcohols.

Hydrolysis and Ester Cleavage Mechanisms

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by acid or base. In the case of this compound, hydrolysis would produce undec-2-ynoic acid and ethanol (B145695). nih.gov

A common method for ester cleavage is saponification, which involves heating with a base like potassium hydroxide (B78521) in an alcoholic solvent. uni.lu For example, ethyl cis-undec-9-enoate is readily hydrolyzed by treatment with ethanolic potassium hydroxide. uni.lu This standard mechanism is applicable to this compound. Additionally, acid-catalyzed hydrolysis using aqueous acid can also effect the transformation, although it is an equilibrium process. In some cases, hydrolysis can occur under specific reaction conditions, such as the treatment of an imidate with aqueous trifluoroacetic acid (TFA) to yield an ester, where excess imidate is hydrolyzed. fishersci.ca

Radical Reactions and Photochemistry of this compound

The carbon-carbon triple bond in this compound, being electron-deficient due to the adjacent ester group, is a prime target for radical addition reactions. Photochemistry provides a powerful tool to initiate these transformations under mild conditions, often without the need for harsh reagents.

Visible-light-mediated photochemistry has emerged as a significant method for initiating radical reactions involving compounds structurally similar to this compound. rsc.org In some cases, the substrate itself, such as an indole-tethered ynone, can form an intramolecular electron donor-acceptor (EDA) complex. This complex can absorb visible light, promoting a charge transfer that initiates a radical chain sequence without any external photocatalyst. rsc.org This process has been used to generate thiyl radicals from thiols, which then engage in dearomatizing spirocyclization. rsc.orgnih.gov

More commonly, photocatalysts are employed. The process may involve the photoexcitation of aryl iodides, leading to the homolytic cleavage of the carbon-iodine bond to generate an aryl radical. This radical can then participate in cascade reactions with alkynoates. researchgate.net Similarly, photoredox catalysis can be used to generate radicals like cyanomethyl, sulfonyl, or trifluoromethyl radicals for addition to the alkyne moiety, leading to highly functionalized spirocycles. whiterose.ac.uk These reactions highlight the versatility of the alkynoate scaffold in complex molecule synthesis. For instance, a light-mediated bromo radical addition/spirocyclization/ester migration cascade allows alkynoates to react with N-bromosuccinimide (NBS) at room temperature to form coumarins. ipb.pt

The general mechanism for a photocatalyzed radical addition to an alkynoate involves the generation of a radical species (R•), which adds to the alkyne to form a vinyl radical intermediate. This intermediate can then be trapped or undergo further reactions, such as cyclization, to yield the final product. rsc.org

| Radical Source/Initiator | Reaction Type | Product Class | Reference |

| Thiols (Visible Light, no catalyst) | Radical Spirocyclisation | Sulfur-containing Spirocycles | rsc.org |

| Aryl Iodides (Photochemical) | Arylation/Cyclization Cascade | Phenanthrenes | researchgate.net |

| N-Iodosuccinimide (NIS) / LED | Radical Cascade | Coumarins | researchgate.net |

| Sulfonylating Agents (Photoredox) | Sulfonylation/Spirocyclisation | Sulfonylated Spirocycles | whiterose.ac.uk |

| Togni Reagent (Photoredox) | Trifluoromethylation | Trifluoromethylated Spirocycles | whiterose.ac.uk |

| N-Bromosuccinimide (NBS) / Light | Bromo Radical Addition/Cascade | Bromo-substituted Coumarins | ipb.pt |

Reaction Mechanism Elucidation

Understanding the intricate mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methods. This involves a combination of experimental and computational techniques to map out reaction pathways, identify key intermediates, and rationalize selectivity.

It is important to clarify that this compound is a β,γ-alkynoic ester, characterized by the alkyne functionality, and should not be confused with β-dicarbonyl compounds, which contain two carbonyl groups separated by one carbon atom. Mechanistic investigations, therefore, focus on the reactivity of the activated carbon-carbon triple bond.

Modern mechanistic studies frequently employ a synergistic approach combining experimental kinetics with quantum chemical calculations, typically using Density Functional Theory (DFT). researchgate.net Such studies have been applied to the reactions of aryl propiolates (a related class of alkynoates) with radicals. Computational analysis revealed that the reaction of aryl alkynoates with acetonitrile (B52724) in the presence of a peroxide initiator proceeds through cyanomethylation, followed by spirocyclization and ester migration, to form coumarin (B35378) derivatives. researchgate.net These calculations also demonstrated that a t-butoxy radical, derived from the initiator, is responsible for generating the key cyanomethyl radical by abstracting a hydrogen atom from the acetonitrile solvent. researchgate.net

In another example, the catalyst-free formal thioboration of alkynes was investigated to understand the role of B-chlorocatecholborane (ClBcat) as an electrophile. acs.orgnih.gov The study combined several techniques:

Kinetic Studies: The reaction was found to be first-order in both the alkyne substrate and the ClBcat electrophile. acs.orgnih.gov

Kinetic Isotope Effects: Carbon KIEs supported a rate-determining step where the activation of the alkyne by ClBcat is concerted with the cyclizing attack by a nucleophilic sulfur atom (an AdE3 mechanism). acs.orgnih.gov

Hammett Study: A negative ρ+ value indicated a buildup of positive charge during the cyclization, consistent with the proposed concerted mechanism. acs.orgnih.gov

The selectivity of a chemical reaction—the preferential formation of one product over others—is profoundly influenced by the choice of catalyst and solvent. rsc.orgbyjus.comenergy.gov Catalysts function by lowering the activation energy of a specific reaction pathway, while solvents can affect selectivity by differentially stabilizing reactants and transition states, or by directly participating in the reaction mechanism. rsc.orgresearchgate.net

For reactions involving alkynoates, both catalysts and solvents play a pivotal role in directing the outcome.

Catalysts: In cascade reactions of alkynoic acids with dinucleophiles, the choice of metal catalyst is critical. While gold catalysts are often highly efficient, silver(I) salts can also promote these reactions, and in some cases, a synergistic effect is observed when both metals are used in combination. mdpi.com The catalyst can be responsible for multiple steps in a sequence, such as the initial formation of an enol lactone intermediate and a subsequent iminium ion formation in a separate step. mdpi.com In cycloaddition reactions, the type of catalyst can determine the entire course of the reaction; for example, phosphine-catalyzed [3+2] cycloadditions of allenes (which can be derived from alkynoates) yield different products than rhodium-catalyzed [3+2] cycloadditions. mdpi.com

Solvents: The solvent environment can dramatically alter product distribution. In reactions of acetylenic esters with nitrogen-containing heterocycles, the use of ether versus tetrahydrofuran (B95107) (THF) as a solvent can lead to entirely different sets of products, even when all other conditions are identical. researchgate.net This is because solvents can influence the stability of intermediates and the rates of competing reaction pathways. rsc.org Computational methods, such as continuum solvation models (e.g., SMD), are increasingly used alongside DFT calculations to predict these solvent effects on reaction selectivity, offering a powerful tool for rational solvent selection. researchgate.net

| Factor | Influence on Selectivity | Example System | Reference |

| Catalyst | Directs reaction pathway (e.g., cyclization vs. addition) | Gold vs. Silver catalysts in cascade reactions of alkynoic acids. | mdpi.com |

| Catalyst | Controls stereoselectivity and regioselectivity | Phosphine vs. Rhodium catalysts in allene (B1206475) cycloadditions. | mdpi.com |

| Solvent | Alters product distribution | Different products from acetylenic esters in ether vs. THF. | researchgate.net |

| Solvent | Affects reaction rate and final product ratio | Williamson ether synthesis O- vs. C-alkylation. | researchgate.net |

Spectroscopic Characterization and Structural Analysis of Ethyl Undec 2 Ynoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For ethyl undec-2-ynoate, ¹H and ¹³C NMR, along with advanced 2D NMR methods, provide a complete picture of its atomic framework.

The ¹H NMR (proton NMR) spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The expected signals for this compound are interpreted as follows:

Ethyl Group Protons: The ethoxy group (-OCH₂CH₃) gives rise to two distinct signals. A quartet corresponds to the methylene (B1212753) protons (-OCH₂-), which are split by the adjacent three methyl protons. A triplet corresponds to the terminal methyl protons (-CH₃) of the ethyl group, split by the two adjacent methylene protons.

Alkyl Chain Protons: The long C₈H₁₇ alkyl chain attached to the alkyne presents several signals. The methylene group adjacent to the alkyne (at C-4) appears as a triplet, split by the neighboring methylene group at C-5. The subsequent six methylene groups in the chain typically overlap to form a broad multiplet. The terminal methyl group of the undecyl chain appears as a distinct triplet, split by its adjacent methylene group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.2 | Quartet | 2H | -OCH₂ CH₃ |

| ~2.3 | Triplet | 2H | -C≡C-CH₂ - |

| ~1.5 | Multiplet | 2H | -CH₂-CH₂ -CH₂- |

| ~1.3 | Multiplet | 10H | -(CH₂ )₅-CH₃ |

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

| ~0.9 | Triplet | 3H | -(CH₂)₇CH₃ |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, key signals confirm the presence of the ester and alkyne functional groups.

Carbonyl Carbon: A signal in the downfield region (around 154 ppm) is characteristic of the ester carbonyl carbon (C=O).

Alkyne Carbons: Two distinct signals in the range of 70-95 ppm correspond to the sp-hybridized carbons of the C≡C triple bond.

Ethyl Group Carbons: The spectrum shows two signals for the ethyl group: one for the -OCH₂- carbon and another for the -CH₃ carbon.

Alkyl Chain Carbons: The eight carbons of the octyl chain attached to the alkyne will appear as a series of signals in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~154 | C =O |

| ~95 | -C ≡C-CH₂- |

| ~70 | -C≡C -C=O |

| ~62 | -OCH₂ CH₃ |

| ~31-22 | -(CH₂ )₇- |

| ~19 | -C≡C-CH₂ - |

| ~14.1 | -OCH₂CH₃ |

| ~14.0 | -(CH₂)₇CH₃ |

To unambiguously assign all proton and carbon signals and confirm the molecular connectivity, advanced 2D NMR experiments are employed. researchgate.netbeilstein-journals.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. It would show correlations between the ethyl group's -OCH₂- and -CH₃ protons, as well as connect all the adjacent methylene groups along the undecyl chain, confirming the linear arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s). For example, the quartet at ~4.2 ppm in the ¹H spectrum would correlate to the carbon signal at ~62 ppm in the ¹³C spectrum, confirming the assignment of the -OCH₂- group.

13C NMR Spectral Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is characterized by strong absorptions corresponding to its primary functional groups. The structures of these compounds can be confirmed by IR and elemental analysis. biomedpharmajournal.org

C=O Stretching: A very strong and sharp absorption peak is expected in the region of 1715-1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of a conjugated ester.

C≡C Stretching: The carbon-carbon triple bond (alkyne) gives rise to a sharp, medium-to-weak absorption in the region of 2200-2260 cm⁻¹. Its intensity is reduced due to the symmetry of the internal alkyne.

C-O Stretching: Strong absorptions corresponding to the C-O single bonds of the ester group are expected in the 1100-1300 cm⁻¹ region.

C-H Stretching: Absorptions around 2850-2960 cm⁻¹ are due to the stretching vibrations of the sp³-hybridized C-H bonds in the ethyl and undecyl chains.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration |

|---|---|---|

| ~2960-2850 | Strong | C(sp³)-H Stretch |

| ~2250 | Medium-Weak | C≡C Stretch (Alkyne) |

| ~1720 | Very Strong | C=O Stretch (Ester) |

| ~1250 | Strong | C-O Stretch (Ester) |

Raman spectroscopy serves as a complementary technique to IR spectroscopy. The alkyne functional group, in particular, provides a distinct Raman signal. researchgate.net The C≡C stretching mode produces a band around 2200 cm⁻¹, which is located in a "cellularly-quiet" region of the Raman spectrum where there is minimal interference from endogenous biomolecules. researchgate.netchemrxiv.orgnih.gov

For this compound, the C≡C bond, being internally substituted, would produce a strong and sharp signal in the Raman spectrum, often more intense than its corresponding signal in the IR spectrum. researchgate.net This is because the polarizability of the symmetrical C≡C bond changes significantly during vibration, making it highly Raman active. This makes Raman spectroscopy a powerful tool for identifying and studying alkyne-containing compounds. rsc.orgacs.org The position and intensity of the alkyne's Raman signal can also be influenced by conjugation and substituents, providing further structural insights. researchgate.net

Compound Information

Infrared (IR) Spectroscopic Signatures

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are valuable methods for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint of the molecule, aiding in its identification.

While specific GC-MS fragmentation data for this compound is not extensively detailed in the provided search results, general principles of mass spectrometry of esters and alkynes can be applied. The electron ionization (EI) method is commonly used in GC-MS. tsijournals.com For a related compound, ethyl undec-10-enoate (B1210307), the mass spectrum shows characteristic fragmentation patterns that can be informative. chemicalbook.comnist.gov The analysis of various organic compounds, including esters, by GC-MS is a standard procedure for identification and structural elucidation. tsijournals.come3s-conferences.orgrsc.org

The fragmentation of this compound in a GC-MS experiment would likely involve cleavage of the ester group and fragmentation of the long alkyl chain. Common fragments would include ions corresponding to the loss of the ethoxy group (-OCH2CH3) and various hydrocarbon fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and high-molecular-weight compounds. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

ESI-MS is often used to determine the accurate molecular weight of a compound. For this compound, which has a molecular formula of C13H22O2, the predicted monoisotopic mass is 210.16199 Da. uni.lu ESI-MS analysis can confirm this molecular weight. The technique can be run in both positive and negative ion modes. In positive ion mode, adducts such as [M+H]+, [M+Na]+, and [M+K]+ are commonly observed. uni.lu For instance, a patent mentions the use of ESI in positive mode for a device from Bruker Daltonics. google.com

High-resolution mass spectrometry (HRMS) with ESI can provide highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. researchgate.netamazonaws.com

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts of this compound. uni.lu These values can provide additional structural information.

Table 1: Predicted ESI-MS Adducts and Collision Cross Sections for this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 211.16927 | 149.2 |

| [M+Na]+ | 233.15121 | 158.5 |

| [M+NH4]+ | 228.19581 | 152.5 |

| [M+K]+ | 249.12515 | 149.1 |

| [M-H]- | 209.15471 | 140.4 |

| [M+Na-2H]- | 231.13666 | 148.9 |

| [M]+ | 210.16144 | 147.0 |

| [M]- | 210.16254 | 147.0 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Advanced Diffraction Techniques (e.g., X-ray Crystallography for derivatives)

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. The technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. While obtaining a suitable single crystal of a liquid compound like this compound at room temperature can be challenging, the structure of its derivatives or related compounds can provide valuable insights.

The search results indicate that X-ray crystallography has been successfully employed to determine the structures of various alkyne-containing molecules and ester derivatives. rsc.orgnih.govnih.govacs.orgchinesechemsoc.org For example, the crystal structures of strained alkynes and their cycloaddition products have been characterized, revealing details about their bond angles and molecular geometry. rsc.org Similarly, the stereochemistry of products from reactions involving boronic esters and alkynes has been confirmed using X-ray crystallography. nih.gov In the context of rhodium-catalyzed cyclization reactions, the relative configurations of complex products containing alkyne moieties have been unambiguously determined by this method. chinesechemsoc.org The structures of ruthenium-carboxylate and vinylidene-carboxylate complexes, which are relevant to reactions involving alkynes and carboxylic acids, have also been established through X-ray crystallography. acs.org These examples highlight the power of X-ray crystallography in providing definitive structural proof for complex molecules, which can be extended to derivatives of this compound.

Computational Chemistry and Theoretical Modeling of Ethyl Undec 2 Ynoate

Reaction Mechanism Simulations

Computational modeling is invaluable for mapping the detailed pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. schoolwires.netmasterorganicchemistry.com Locating the geometry and energy of this transition state is critical for understanding the reaction mechanism and predicting its rate. openstax.org For reactions involving ethyl undec-2-ynoate, such as nucleophilic additions to the carbon-carbon triple bond, computational methods can be used to perform a transition state analysis.

A hypothetical energy profile for the addition of a generic nucleophile (Nu⁻) to this compound would show the relative energies of the reactants, the transition state (TS), and the product. The activation energy (ΔG‡) is the energy difference between the reactants and the transition state and is the primary determinant of the reaction rate. princeton.edu

Figure 1: Illustrative Reaction Energy Profile for Nucleophilic Addition to this compound (A qualitative diagram representing the energy changes during a hypothetical one-step reaction.)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Predictive Models for Biological Activities (e.g., based on related hydrazide derivatives)

While specific predictive models for the biological activity of this compound are not extensively documented, a common strategy involves studying its derivatives, such as hydrazides, to forecast potential therapeutic applications. The ester functional group of this compound can be converted to a hydrazide moiety (-CONHNH2) by reacting it with hydrazine (B178648) hydrate (B1144303). nih.govniscpr.res.in This hydrazide can then be used as a synthon to create a library of hydrazone derivatives, which have a wide range of reported biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are a key type of predictive model used in this context. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For instance, QSAR studies on derivatives of undec-10-enehydrazide, which shares the same undecylenic carbon chain, have been performed to predict their antimicrobial activity. researchgate.netjapsonline.com

These studies have revealed that specific physicochemical and topological parameters are crucial for describing the antimicrobial effects of these molecules. japsonline.com Key findings from such models include:

The importance of the Randic topology parameter (R) in describing the antimicrobial activity of the synthesized derivatives. researchgate.net

The significance of the second-order molecular connectivity index (2χ) and the Balaban topological index (J) as key parameters for predicting antimicrobial activity against various microorganisms. japsonline.com

The observation that multi-target QSAR models can be more significant in demonstrating antimicrobial activity than one-target models. japsonline.com

These models allow researchers to predict the activity of new, unsynthesized compounds and to understand the structural requirements for biological efficacy, such as the role of specific substituent groups on the aromatic ring of hydrazone derivatives. japsonline.com

Correlation with Spectroscopic Parameters

Theoretical modeling is also used to predict spectroscopic parameters, which can then be correlated with experimental data to validate the computational models. For this compound, this would involve calculating properties like Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns.

For example, the ¹³C NMR spectrum of a related compound, hept-2-en-6-yn-1-ol, shows characteristic signals for the alkyne carbons (at δ 83.7 and 68.8 ppm) and the carbons of the double bond. rsc.org Computational models would aim to reproduce these chemical shifts. Similarly, the IR spectrum shows distinctive peaks for the C≡C−H bond at 3295 cm⁻¹ and the C=C bond at 1670 cm⁻¹. rsc.org For this compound, key correlations would be sought for the vibrations of the ester carbonyl group (C=O) and the internal alkyne (C≡C) group.

Another computational parameter that can be correlated with experimental measurements is the collision cross-section (CCS). Predicted CCS values for different adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, have been calculated using computational tools. uni.lu These theoretical values can be compared with data from ion mobility-mass spectrometry experiments.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 211.16927 | 149.2 |

| [M+Na]⁺ | 233.15121 | 158.5 |

| [M+NH4]⁺ | 228.19581 | 152.5 |

| [M+K]⁺ | 249.12515 | 149.1 |

| [M-H]⁻ | 209.15471 | 140.4 |

Molecular Docking and Ligand-Target Interaction Studies (e.g., related to antimicrobial agents)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex. nih.gov This method is instrumental in structure-based drug design, helping to elucidate the mechanism of action of potential therapeutic agents. researchgate.net

In the context of this compound, docking studies have been performed on its hydrazide derivatives to explore their potential as antimicrobial agents. researchgate.net A common target for these studies is the β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis, making it an attractive target for novel antibiotics. researchgate.netnih.gov

Docking studies of undec-10-enehydrazide derivatives into the active site of FabH (PDB ID: 3IL7) have revealed key ligand-target interactions responsible for inhibitory activity: researchgate.net

Hydrophobic Interactions : The long aliphatic side chain of the undecenoate moiety inserts deeply into a hydrophobic pocket of the FabH enzyme. researchgate.net This interaction is crucial for the binding affinity of the ligand. nih.gov

Hydrogen Bonding : The nitrogen atoms of the hydrazide group are critical for anchoring the ligand within the active site. They form hydrogen bonds with the amino acid residues Ala246 and Asn247. researchgate.net Additional hydrogen bonds can be formed by substituents on the molecule, for example, between methoxy (B1213986) groups and residues like Arg36.

These computational studies provide a molecular-level understanding of why certain derivatives exhibit higher antimicrobial potency. researchgate.net For instance, the presence and position of specific functional groups can significantly influence binding affinity and, consequently, biological activity. japsonline.com The insights gained from these docking simulations guide the rational design and synthesis of new, more effective antimicrobial compounds. nih.gov

| Study Type | Derivative Class | Key Findings / Parameters | Target (for Docking) | Observed Interactions (for Docking) | Reference |

|---|---|---|---|---|---|

| QSAR | Undec-10-enehydrazides | Randic topology parameter (R) is important for activity. | N/A | N/A | researchgate.net |

| QSAR | N'-benzylidene/(1-phenylethylidene)undec-10-enehydrazides | Second order molecular connectivity index (2χ) and Balaban topological index (J) are key parameters. | N/A | N/A | japsonline.com |

| Molecular Docking | Undec-10-enehydrazides | Identified key binding modes for antimicrobial activity. | β-ketoacyl-acyl carrier protein synthase III (FabH) | Hydrophobic interaction of aliphatic chain; H-bonding of hydrazide N-atoms with Ala246 and Asn247. | researchgate.net |

| Molecular Docking | Aminoguanidine derivatives with acylhydrazone moiety | Alkyl hydrophobic interaction with residue ALA246 is crucial. | FabH | H-bond interaction with THR81; Hydrophobic interaction with ALA246. | nih.gov |

Advanced Materials Applications of Ethyl Undec 2 Ynoate and Its Derivatives

Polymer and Materials Science

The versatility of the alkyne functional group is a key driver for the application of ethyl undec-2-ynoate in polymer and materials science. It can act as a monomer, be incorporated into polymer backbones, or serve as a reactive site for modifying existing polymers.

Acetylenic esters, the class of compounds to which this compound belongs, are recognized as monomers for creating polymers with conjugated backbones. The polymerization of acetylene (B1199291) derivatives can be initiated by various catalysts, including Rhodium-based complexes, to produce polyacetylene esters. jst.go.jpresearchgate.net For instance, the stereospecific polymerization of esters like HC≡C-COO-n-alkyl has been successfully achieved using a [Rh(norbornadiene)Cl]2 catalyst, resulting in cis-transoid polyacetylene esters. jst.go.jpresearchgate.net These polymerization methods can yield high molecular weight polymers with unique properties, such as high thermal stability and potential as semiconductors. dtic.mil

While specific research detailing the homopolymerization of this compound is not extensively documented, its structure is analogous to other acetylene esters that have been successfully polymerized. jst.go.jpdtic.mil The long C8 alkyl chain in this compound would be expected to influence the properties of the resulting polymer, likely enhancing its solubility in organic solvents and affecting its thermal and mechanical characteristics. Patents have listed this compound as a monomer, indicating its recognized potential in polymer synthesis. google.com The polymerization of such functionalized alkynes opens pathways to materials with diverse structures and advanced functions. mdpi.com

While the direct incorporation of the alkyne-containing this compound into polyesters is not widely reported, its structural isomer, ethyl-10-undecenoate, derived from renewable resources like castor oil, is a key monomer in the synthesis of advanced bio-based polyesters. rsc.orgnih.gov The primary method for this is Acyclic Diene Metathesis (ADMET) polymerization. mdpi.compreprints.orgacs.org

In the ADMET process, α,ω-diene monomers, often synthesized from ethyl-10-undecenoate or its derivatives, undergo a condensation polymerization catalyzed by ruthenium or molybdenum complexes. rsc.orgresearchgate.net This reaction typically produces ethylene (B1197577) as a byproduct, and its removal drives the polymerization towards high molecular weight polymers. mdpi.compreprints.org A variety of diols, including bio-derived ones like isosorbide, isomannide, and 1,4-butanediol, can be reacted with 10-undecenoyl chloride (derived from undecylenic acid) to form the necessary α,ω-diene monomers. nih.govacs.org

The resulting unsaturated polyesters possess double bonds in their backbone, which can be subsequently hydrogenated to yield saturated aliphatic polyesters. nih.govmdpi.comacs.org These materials are notable for their semi-crystalline nature and promising mechanical properties, in some cases exhibiting tensile strength and elongation at break that surpass conventional polyolefins like polyethylene. mdpi.com The molecular weight of these polyesters can be controlled, for instance, by using methyl 10-undecenoate as a chain-stopping agent. preprints.orgsigmaaldrich.cn

The following table summarizes research findings on the synthesis of high molecular weight bio-based polyesters using monomers derived from undecenoic acid via ADMET polymerization.

| Diol Monomer | Catalyst | Resulting Polymer (Unsaturated) Mn ( g/mol ) | Resulting Polymer (Hydrogenated) Properties | Reference(s) |

| Isosorbide | Molybdenum-alkylidene | 44,400–49,400 | Exhibits tensile properties beyond polyethylene | researchgate.net |

| Isosorbide | Ruthenium-carbene (G2) | >30,000 (in ionic liquid) | Soluble network structure with improved tensile properties | mdpi.commdpi.com |

| 1,4-Butanediol | Ruthenium-carbene (HG2) | High molecular weight | Saturated polyester (B1180765) after tandem hydrogenation | nih.govacs.org |

| Isomannide | Ruthenium-carbene (HG2) | High molecular weight | Saturated polyester after tandem hydrogenation | nih.govacs.org |

| Eugenol | Ruthenium-carbene (G2) | 12,700 | Polyester with unimodal molecular weight distribution | rsc.org |

Table showing examples of bio-based polyesters synthesized from undecenoate-derived monomers.

The alkyne group in this compound and its derivatives serves as a reactive handle for cross-linking polymer chains and for post-polymerization modification. Acetylenic groups can undergo thermal or radical-initiated cross-linking to form insoluble, robust networks. google.com This property is valuable for creating thermosetting resins and improving the thermal stability of materials.

A highly efficient and specific method for polymer modification involving alkynes is the thiol-yne "click" reaction. This reaction allows for the coupling of alkyne-functionalized molecules with thiols to form vinyl thioethers. Research has demonstrated that alkyne-derivatized fatty acids, conceptually similar to this compound, can be reacted with multifunctional thiols to create bio-based polyols. rsc.org These resulting polyols, containing multiple hydroxyl groups, can then be used as building blocks for cross-linked polyurethane systems. rsc.orgmdpi.com

Furthermore, the conversion of polymers with halide end-groups to azido-terminated polymers allows for subsequent "click" reactions with acetylene derivatives, providing a versatile route for creating block copolymers and other complex architectures. cmu.edu This post-polymerization modification strategy is a powerful tool for synthesizing functional polymers that are otherwise inaccessible because the desired functional groups are incompatible with the initial polymerization conditions. nih.gov

Incorporation into Bio-based Polyesters (e.g., derived from ethyl-10-undecenoate)

Smart Materials and Functional Coatings

The ability to precisely introduce functionality via the alkyne group makes this compound derivatives suitable for creating smart materials that respond to external stimuli and for developing specialized functional coatings.

Polymers that change their physical or chemical properties in response to stimuli like pH, temperature, or light are known as responsive or "smart" polymers. Fatty acid derivatives are valuable components in designing such materials. For example, pH-responsive polymers have been developed using fatty acid-containing monomers. researchgate.net These polymers can exist as compact micelles in an acidic environment and expand into soluble chains under basic conditions due to the ionization of the fatty acid groups. researchgate.net

The alkyne group offers another route to responsive systems. Poly(alkynoate)s, for instance, have been shown to be degradable under specific chemical conditions, with the degradation process being visualizable due to the fluorescent nature of the breakdown products. ambeed.com This demonstrates a "turn-on" fluorescent response. Similarly, polymers incorporating acetylenic units can be designed as fluorescent chemosensors, where interaction with an analyte causes a detectable change in their emission properties. acs.org The incorporation of long-chain alkynoates like this compound into such systems could be used to tune their solubility and modulate the sensitivity and nature of their response.

The modification of surfaces to control properties like wettability, biocompatibility, and adhesion is critical for many advanced applications. The alkyne group is central to one of the most efficient surface modification techniques: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net

This strategy involves first creating a surface that presents alkyne groups. This can be achieved by depositing a thin film of an alkyne-functionalized polymer, such as an alkyne-containing poly-(p-xylylene), onto a substrate using chemical vapor deposition (CVD). mdpi.com Once the alkyne-functionalized surface is prepared, molecules containing an azide (B81097) group can be covalently and specifically "clicked" onto it. mdpi.com This method is highly versatile and has been used to attach a wide range of functional molecules, including:

Antifouling Polymers: Zwitterionic polymers like poly(sulfobetaine methacrylate) can be attached to a surface to dramatically reduce protein adsorption and cell adhesion. mdpi.com

Biomolecules: Glycans and other biomolecules can be immobilized on surfaces for applications in biosensors and diagnostics. researchgate.net

Responsive Polymers: Polymers that respond to temperature or other stimuli can be grafted onto a surface to create switchable interfaces. mdpi.com

The use of long-chain alkynoates for surface functionalization would impart the chemical reactivity of the alkyne group while the long aliphatic tail could be used to control surface energy, leading to hydrophobic or oleophobic coatings. The high efficiency and specificity of the click reaction ensure stable and robust functionalization. nih.govmdpi.com

Development of Responsive Polymer Systems

Sustainable Materials Design and Circular Economy Initiatives

The development of advanced materials from this compound and its derivatives is increasingly guided by the principles of sustainable design and the circular economy. This approach prioritizes the use of renewable resources, the creation of biodegradable materials, and the implementation of chemical recycling to minimize environmental impact and move away from a linear "take-make-dispose" model. Research in this area primarily focuses on derivatives of undecenoic acid, which are isomers of this compound, due to their availability from renewable feedstocks.

A significant driver for this research is the potential of undecenoic acid derivatives, sourced from non-edible plant oils like castor oil, to serve as building blocks for high-performance bioplastics. nih.govgoogle.comnih.gov These bio-based polymers are seen as promising alternatives to conventional plastics derived from fossil fuels. nih.govnih.gov The focus is on creating materials that are not only sourced sustainably but can also be reintegrated into the economy at the end of their life, thereby closing the material loop. nih.govabiosus.org

Key strategies in the sustainable design of materials using these compounds include:

Derivation from Renewable Feedstocks: The primary precursor, 10-undecenoic acid, is produced by the pyrolysis of ricinoleic acid, the main component of castor oil, a non-edible and renewable resource. google.commdpi.com This provides a sustainable starting point for the synthesis of various monomers.

Synthesis of Recyclable Polymers: Derivatives such as ethyl 10-undecenoate are used in acyclic diene metathesis (ADMET) polymerization to create long-chain aliphatic polyesters. abiosus.orgresearchgate.net These polyesters are designed for chemical recyclability. nih.gov

Chemical Recycling and Depolymerization: A cornerstone of the circular economy approach for these materials is their ability to be chemically broken down into their constituent monomers. For instance, bio-based polyesters derived from undecenoates can be depolymerized via transesterification with alcohols like ethanol (B145695), allowing for the recovery of the original monomers for repolymerization. nih.govacs.org This process demonstrates a closed-loop chemical recycling system. nih.gov

Upcycling of By-products: In some synthetic routes, by-products that might otherwise be considered waste are valorized. For example, the cross-metathesis of fatty acid derivatives can yield methyl undec-2-enoate, an α,β-unsaturated ester. rsc.orgkit.edu This compound, a structural relative of this compound, can be further modified through reactions like thia-Michael additions to create new, valuable monomers for polymerization. rsc.orgkit.edu

The research into polymers from undecenoate derivatives demonstrates a clear path toward creating more sustainable materials. By combining renewable sourcing with designed-for-recycling polymer structures, these compounds serve as a model for the next generation of advanced materials within a circular economy.

Research Findings on Bio-based Polyesters from Undecenoate Derivatives

The table below summarizes findings on the synthesis and properties of bio-based polyesters created from derivatives of undecenoic acid. These studies highlight the potential for creating high-performance, recyclable materials from renewable resources.

| Monomer/Cross-linker | Polymerization Method | Key Findings | Reference |

| Bis(undec-10-enyl)isosorbide diester | Acyclic Diene Metathesis (ADMET) | Synthesis of linear bio-based aliphatic polyesters. The resulting hydrogenated polymer showed a tensile strength of 20.8 MPa and an elongation at break of 282%. | nih.gov |

| Bis(undec-10-enyl)isosorbide diester with Glycerol tris(undec-10-enoate) as cross-linker | Acyclic Diene Metathesis (ADMET) | Creation of soluble, network bio-based aliphatic polyesters. The resulting hydrogenated network polymer exhibited significantly improved tensile properties (35.4 MPa strength, 572% elongation at break) compared to the linear version. | nih.gov |

| Ethyl-10-undecenoate with 1,4-cyclohexanedimethanol | Transesterification using a Cu-deposited V₂O₅ catalyst | Efficient synthesis of a 1,ω-diene monomer, cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate), a promising precursor for bio-based polyesters via ADMET polymerization. The catalyst was shown to be recyclable. | nih.gov |

| Ethyl 10-undecenoate with various primary alcohols | Transesterification using a CaO catalyst | Demonstrated high selectivity in producing various undec-10-enoate (B1210307) esters, showcasing a method for converting plant oil derivatives into fine chemicals and monomers. The catalyst was also effective for the depolymerization of aliphatic polyesters. | acs.org |

| Methyl undec-2-enoate (by-product) with 2-mercaptoethanol | Thia-Michael Addition | Synthesis of an AB-type monomer from a reaction by-product, demonstrating a strategy for waste valorization in the production of renewable polyesters. | rsc.org |

Biological and Biomedical Research on Ethyl Undec 2 Ynoate and Its Analogues

Structure-Activity Relationships in Bioactive Undecynoate Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. aksaray.edu.truni.lu These studies are crucial for designing new, more effective drugs. uni.lu For derivatives of undecynoic acid, research has shown that specific chemical modifications can dramatically alter their biological effects.

In studies of undec-10-enehydrazide derivatives, Quantitative Structure-Activity Relationship (QSAR) analysis revealed that molecular connectivity and topological indices are key parameters for describing their antimicrobial activity. nih.gov This suggests that the shape and electronic properties of the molecules are critical for their interaction with microbial targets. nih.gov For instance, the addition of specific chemical groups, such as nitro (-NO2) or methoxy (B1213986) (-OCH3) groups, to the phenyl ring of these derivatives has been shown to be significant for their antimicrobial effects. nih.gov Similarly, SAR studies on other bioactive natural products have demonstrated that modifications at specific carbon positions can be crucial for activity. For example, in fusidic acid derivatives, changes at the C-3 position play a vital role in their antibacterial potency. uni.lu This principle of targeted modification is central to the development of novel compounds derived from scaffolds like undecynoic acid.

Antimicrobial Activity Studies (e.g., N'-benzylidene/(1-phenylethylidene)undec-10-enehydrazides)

A significant area of research for undecynoic acid analogues is in the development of new antimicrobial agents to combat drug-resistant pathogens. nih.gov A series of N'-benzylidene/(1-phenylethylidene)undec-10-enehydrazides have been synthesized from undec-10-enoic acid and evaluated for their effectiveness against various microbes. nih.govnih.gov

The synthesis involves a multi-step process where undec-10-enoic acid is first converted to its ethyl ester, which then reacts with hydrazine (B178648) hydrate (B1144303) to form undec-10-enehydrazide. nih.gov This intermediate is subsequently condensed with various aromatic aldehydes or acetophenones to produce the final hydrazide derivatives. nih.gov

These compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans, Aspergillus niger). nih.gov The results indicated that certain derivatives showed notable antimicrobial activity. Specifically, compounds with nitro (NO2) and methoxy (OCH3) groups were the most potent against C. albicans. nih.gov The table below summarizes the minimum inhibitory concentration (pMIC) values for some of the synthesized compounds, demonstrating their varied efficacy. nih.gov

Table 1: Antimicrobial Activity of Selected Undec-10-enehydrazide Derivatives

| Compound | Substituent Group | pMIC vs. S. aureus (µM/ml) | pMIC vs. E. coli (µM/ml) | pMIC vs. C. albicans (µM/ml) | pMIC vs. A. niger (µM/ml) |

|---|---|---|---|---|---|

| 10 | 4-OCH3 | 1.75 | 1.44 | 2.05 | 1.44 |

| 11 | 2-NO2 | 1.75 | 1.44 | 2.05 | 1.44 |

| 12 | 3-NO2 | 1.75 | 1.44 | 2.05 | 1.44 |

| 15 | 4-OCH3 (phenylethylidene) | 1.75 | 1.14 | 2.05 | 1.44 |

| 18 | 2-NO2 (phenylethylidene) | 1.44 | 1.14 | 2.05 | 1.74 |

| 19 | 3-NO2 (phenylethylidene) | 1.44 | 1.14 | 1.74 | 1.74 |

| Ciprofloxacin | (Standard) | 2.11 | 2.11 | - | - |

| Fluconazole | (Standard) | - | - | 2.11 | 2.11 |

Data sourced from Kumar et al., 2016. nih.gov

Research on Anti-inflammatory and Antioxidant Potential (general relevance from plant extracts containing similar compounds)

Plant extracts have long been a source of therapeutic agents, with many possessing anti-inflammatory and antioxidant properties. nih.govnih.gov These biological activities are often attributed to a rich mixture of bioactive compounds, including polyphenols, flavonoids, and various fatty acids. nih.govnih.gov While direct research on the anti-inflammatory and antioxidant potential of ethyl undec-2-ynoate is limited, the study of plant extracts containing structurally related molecules provides valuable context.

Research has shown that plant-derived phenolic and flavonoid compounds have potent antioxidant activity. fishersci.nl These compounds can regulate oxidative stress, which is an imbalance between reactive oxygen species (ROS) and a cell's antioxidant capabilities. nih.gov Furthermore, many plant extracts exhibit anti-inflammatory effects by inhibiting enzymes like COX-1, COX-2, and 5-LOX, which are involved in the inflammatory pathway. nih.gov For example, extracts from Artemisia campestris have demonstrated significant dose-dependent inhibition of these enzymes. nih.gov The presence of fatty acids and their derivatives alongside these compounds in natural sources suggests a potential for undecynoate analogues to be explored for similar activities.

Flavor and Fragrance Chemistry Contributions

Long-chain esters are important contributors to the aroma and flavor profiles of many natural and manufactured products. Their volatility and unique scent characteristics make them valuable in the food and perfume industries.

Esters are key components of the aroma of many fruits and flowers. While this compound itself is not widely cited, related compounds are identified in various natural sources. For instance, a compound identified as "Ethyl Undec,2 enoate" was found as a component in rose essential oil after extraction using high-pulsed electric field treatment. citeab.com The closely related isomer, ethyl undec-10-enoate (B1210307), is recognized as a flavor and fragrance agent. fishersci.cathegoodscentscompany.com It is used in flavor formulations and is listed by organizations like the Flavor and Extract Manufacturers Association (FEMA). fishersci.ca These findings highlight the role of undecenoate esters in contributing to complex scents.

The perception of smell is a complex process that begins with the interaction between a volatile odor molecule and olfactory receptors (ORs) in the nasal cavity. fishersci.canih.gov ORs are a class of G-protein coupled receptors (GPCRs), and their activation by an odorant initiates a signaling cascade that is transmitted to the brain, leading to the perception of a specific scent. fishersci.canih.gov

The binding between an odor molecule and an OR is a highly specific interaction. fishersci.ca The shape, size, and functional groups of the molecule determine which of the approximately 388 different human ORs it will bind to and activate. nih.gov The specific pattern of OR activation is what allows humans to distinguish between a vast number of different odors. nih.gov Although specific studies on the interaction of this compound with ORs are not available, research on other aroma compounds has used techniques like molecular docking to predict which receptors they bind to. nih.gov For a molecule like this compound, its long carbon chain, ester group, and alkyne bond would all contribute to its unique interaction with a specific subset of ORs, resulting in its characteristic aroma.

Aroma Profile Analysis in Natural Products (e.g., essential oils)

Pharmacological Investigations of Synthetic Derivatives

Beyond antimicrobial activity, synthetic derivatives of undecylenic acid (undec-10-enoic acid) have been investigated for other pharmacological properties, particularly as potential anticancer agents. The long carbon chain of undecylenic acid provides a lipophilic (fat-soluble) scaffold that can be functionalized with various heterocyclic moieties known for their biological activity, such as triazoles and thiadiazoles. nih.gov

In one study, a series of Schiff's base derivatives were synthesized by combining an undecenoic acid-triazole compound with various substituted benzaldehydes. These new compounds were tested for their cytotoxicity against several cancer cell lines, including mouse melanoma (B16 F10) and human colon cancer (HCT-15) cells. The results showed that several of the synthesized derivatives exhibited significant cytotoxicity against the tested cancer cells, with a derivative containing a bromo-substituted phenyl ring being particularly effective against melanoma cells.

Another study focused on synthesizing novel triazolothiadiazole derivatives from undecenoic acid. nih.gov These compounds, which feature a fused triazole and thiadiazole ring system attached to the undecenoyl chain, were also evaluated for their bioactivities. Such research demonstrates the utility of undecenoic acid as a versatile starting material for creating new molecules with potential therapeutic applications. nih.gov

Future Perspectives and Emerging Directions in Ethyl Undec 2 Ynoate Research

Integration with Flow Chemistry and Automated Synthesis

The synthesis of alkynoate esters, including Ethyl undec-2-ynoate, can be significantly enhanced through the adoption of flow chemistry and automated synthesis platforms. Traditional batch production methods often face challenges in terms of scalability, safety, and precise control over reaction parameters. Flow chemistry, which involves the continuous pumping of reagents through a network of tubes and reactors, offers solutions to many of these issues.

For the synthesis of this compound, flow chemistry could enable:

Enhanced Safety: Reactions involving highly reactive intermediates or energetic compounds can be performed more safely in the small, controlled volumes of a flow reactor.

Precise Control: Temperature, pressure, and reaction time can be meticulously controlled, leading to higher yields and purities.

Rapid Optimization: Automated flow systems allow for high-throughput screening of reaction conditions, accelerating the discovery of optimal synthetic routes.

Scalability: Scaling up production is more straightforward in flow systems, simply by extending the operational time or by using parallel reactor lines.

The integration of real-time analytical techniques, such as infrared (IR) spectroscopy or mass spectrometry (MS), into flow systems would allow for continuous monitoring and optimization of the synthesis of this compound and its derivatives.

Applications in Chemical Biology and Drug Discovery

The rigid, linear structure of the alkyne functional group and the reactivity of the ester make this compound a valuable scaffold for the synthesis of novel bioactive molecules. Alkynoate esters are recognized as important building blocks in medicinal chemistry.

Future research in this area could focus on:

Antimalarial Agents: Researchers have successfully synthesized pyrrolone antimalarials using alkynoate esters as key starting materials. acs.org Structure-activity relationship studies of these compounds have demonstrated potent activity against Plasmodium falciparum. acs.org this compound, with its long alkyl chain, could be explored for the synthesis of new pyrrolone derivatives with potentially improved properties.